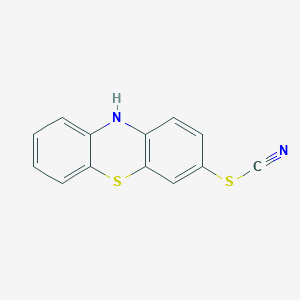
10H-Phenothiazin-3-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazin-3-yl thiocyanate is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of a thiocyanate group attached to the phenothiazine core, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazin-3-yl thiocyanate typically involves the reaction of 10H-phenothiazine with thiocyanate reagents. One common method is the nucleophilic substitution reaction where 10H-phenothiazine is treated with thiocyanogen or thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing waste and energy consumption while maximizing the production rate .
Analyse Des Réactions Chimiques
Types of Reactions: 10H-Phenothiazin-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as thiols or amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10H-Phenothiazin-3-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 10H-phenothiazin-3-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can participate in nucleophilic and electrophilic interactions, leading to the modulation of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
10H-Phenothiazin-3-yl Methylene: A derivative with different functional groups attached to the phenothiazine core.
10H-Phenothiazin-3-yl Malononitrile: Another derivative used in dye-sensitized solar cells and other applications
Uniqueness: 10H-Phenothiazin-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
31816-98-5 |
|---|---|
Formule moléculaire |
C13H8N2S2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
10H-phenothiazin-3-yl thiocyanate |
InChI |
InChI=1S/C13H8N2S2/c14-8-16-9-5-6-11-13(7-9)17-12-4-2-1-3-10(12)15-11/h1-7,15H |
Clé InChI |
PEVHEVWTZJPNJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


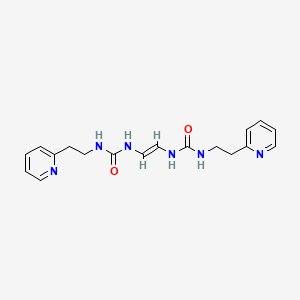
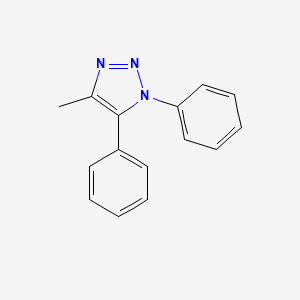
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
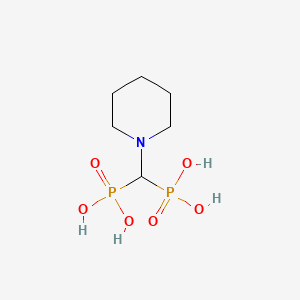
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)

![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)

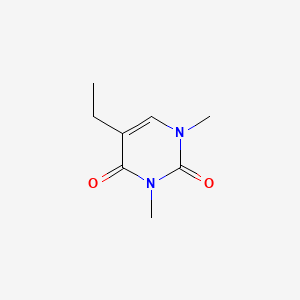


![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)

![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
